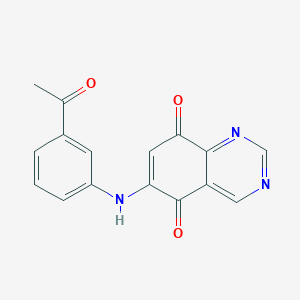
ROS modulator 3b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ROS modulator 3b is a compound known for its ability to modulate reactive oxygen species (ROS)-mediated signaling. It exerts Akt-dependent ROS-mediated cell death, making it a significant compound in the field of cancer research . The chemical formula of this compound is C16H11N3O3, and its IUPAC name is 6-((3-acetylphenyl)amino)quinazoline-5,8-dione .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ROS modulator 3b involves the reaction of 3-acetylphenylamine with quinazoline-5,8-dione under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
ROS modulator 3b undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazoline derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: This compound can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinazoline and amine derivatives, which have different biological activities and applications .
Aplicaciones Científicas De Investigación
ROS modulator 3b has a wide range of scientific research applications, including:
Mecanismo De Acción
ROS modulator 3b exerts its effects by modulating ROS-mediated signaling pathways. It induces Akt-dependent ROS-mediated cell death by increasing the levels of ROS within the cell. This leads to oxidative stress, which triggers apoptosis in cancer cells. The compound targets specific molecular pathways involved in ROS production and regulation, making it a potent anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to ROS modulator 3b include:
Phenethyl isothiocyanate (PEITC): A naturally occurring compound with promising anticancer activity by modulating intracellular ROS.
RRx-001: A novel nitric oxide and ROS-mediated epigenetic modulator with anticancer properties.
Uniqueness
This compound is unique due to its specific mechanism of action involving Akt-dependent ROS-mediated cell death. Unlike other ROS modulators, it has a distinct chemical structure and targets specific molecular pathways, making it a valuable compound in cancer research .
Propiedades
Fórmula molecular |
C16H11N3O3 |
|---|---|
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
6-(3-acetylanilino)quinazoline-5,8-dione |
InChI |
InChI=1S/C16H11N3O3/c1-9(20)10-3-2-4-11(5-10)19-13-6-14(21)15-12(16(13)22)7-17-8-18-15/h2-8,19H,1H3 |
Clave InChI |
ISLYLVODAYGJNW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC2=CC(=O)C3=NC=NC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















